![molecular formula C6H9N3O B3087746 1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1177323-82-8](/img/structure/B3087746.png)
1-ethyl-1H-pyrazole-4-carboxamide
Overview
Description
1-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound . It is a pyrazole derivative, which forms the main core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs . The molecular formula of a similar compound, Ethyl 5-amino-1-methylpyrazole-4-carboxylate, is C7H11N3O2 .
Synthesis Analysis
Pyrazole-4-carboxamides can be synthesized through multi-step reactions . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS . The synthesis of pyrazole-4-carboxamides involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system .Molecular Structure Analysis
The structures of pyrazole-4-carboxamides were characterized by 1H NMR, 13C NMR, and HRMS . The structure of a similar compound, 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide, was determined by X-ray diffraction .Chemical Reactions Analysis
Pyrazole-4-carboxamides have been used in various chemical reactions. For example, they have been used in the synthesis of bioactive chemicals and reactions in various media . They have also been used in the synthesis of antifungal agents .Scientific Research Applications
Fungicide Applications
Pyrazole-4-carboxamides, including 1-ethyl-1H-pyrazole-4-carboxamide, have been synthesized and studied for their potential as fungicide candidates . Preliminary bioassays showed that some compounds exhibited more than 90% inhibition against Alternaria solani at 100 μg/mL . These compounds could be used as fungicide candidates for further study .
Antiproliferative Agents
N-methyl-substituted pyrazole carboxamide derivatives have been synthesized and evaluated for their antiproliferative activities against the human cervical cancer cell line (HeLa) . Compound 16 showed the highest activity among the synthesized compounds with 64.10% .
Antifungal Activities
Some synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities . Compounds 6a, 6b, and 6c displayed more than 50% inhibition activities against G. zeae at 100 µg/mL .
Antileishmanial and Antimalarial Evaluation
Hydrazine-coupled pyrazole derivatives have been synthesized and evaluated for their potential effects on the solubility and interactions of target compounds with biological macromolecules . These compounds could potentially be used in the treatment of leishmaniasis and malaria .
Nematocidal Activity
Energy Synthesis Inhibitors
Pyrazole-4-carboxamides can block the energy synthesis of pathogens by targeting succinate dehydrogenase (SDH) to inhibit mitochondrial electron transfer between succinate and ubiquinone . This system is critical for the oxygen-sensing and has been one of the most significant targets for developing fungicides .
Safety And Hazards
While specific safety and hazard information for 1-ethyl-1H-pyrazole-4-carboxamide is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They have been associated with acute oral toxicity, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity .
Future Directions
Pyrazole-4-carboxamides have shown potential as fungicides and have been used in the synthesis of bioactive chemicals . They have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, they could be potential lead compounds for developing novel anticancer agents .
properties
IUPAC Name |
1-ethylpyrazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-9-4-5(3-8-9)6(7)10/h3-4H,2H2,1H3,(H2,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKNNPVRCIDMOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-pyrazole-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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